Technical Guide: 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5)
Technical Guide: 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5)
[1][2]
Executive Summary & Chemical Identity[3]
3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5) is a specialized aromatic diamine intermediate primarily utilized in the synthesis of fused heterocyclic systems.[1] As a vicinal diamine (1,2-diamine) possessing both a halogen (chlorine) and an alkyl (methyl) substituent, it offers unique steric and electronic properties for medicinal chemistry campaigns—specifically in the development of benzimidazole and quinoxaline scaffolds.
This guide details the physicochemical profile, synthesis logic, reactivity patterns, and safety protocols for researchers utilizing this compound in drug discovery and materials science.
Chemical Identity Table[3][4]
| Property | Detail |
| CAS Number | 2160-12-5 |
| IUPAC Name | 3-Chloro-4-methylbenzene-1,2-diamine |
| Synonyms | 3-Chloro-4-methyl-o-phenylenediamine; 1,2-Diamino-3-chloro-4-methylbenzene |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=C(Cl)C(N)=C(N)C=C1 |
| InChI Key | MSCWIJSCUIEMGN-UHFFFAOYSA-N |
| Structure Description | Benzene core with vicinal amino groups at positions 1 and 2.[2][3] Chlorine at position 3 (ortho to amine), Methyl at position 4. |
Physicochemical Profile
Understanding the physical state and solubility is critical for process design. The presence of the chlorine atom at the 3-position introduces significant lipophilicity (LogP ~1.6) compared to the parent o-phenylenediamine, altering its handling and purification requirements.
| Property | Value / Description | Note |
| Appearance | Off-white to tan/brown powder | Darkens upon oxidation (air sensitive). |
| Melting Point | 54–56 °C | Low melting point requires cold storage to prevent caking. |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures. |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~3.5–4.5 (Predicted) | Weak base; less basic than non-halogenated analogues due to inductive withdrawal by Cl. |
| H-Bond Donors | 2 (–NH₂) | |
| H-Bond Acceptors | 2 |
Synthesis & Manufacturing Logic
The synthesis of CAS 2160-12-5 presents a regioselectivity challenge. The standard industrial route involves the nitration of a protected aniline precursor followed by reduction. The presence of the chlorine atom directs incoming electrophiles, necessitating careful separation of isomers.
Core Synthesis Workflow
The most robust laboratory-scale synthesis proceeds from 3-chloro-4-methylaniline (CAS 95-74-9).
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Protection: Acetylation of the amine to form an acetanilide, protecting the amine from oxidation and directing the subsequent nitration.
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Nitration: The acetamido group is a strong ortho/para director. The para position is blocked by the methyl group. Nitration occurs at the two ortho positions:
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Position 6 (Major): Less sterically hindered. Leads to 4-chloro-5-methylbenzene-1,2-diamine (Isomer).
-
Position 2 (Minor): Sterically crowded (between Cl and NHAc). Leads to the target 3-chloro-4-methylbenzene-1,2-diamine.[4][1][5][6]
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Note: Alternative routes using specific nitration catalysts or starting from 2-chloro-3-nitro-4-methylbenzene precursors are often preferred to improve yield of the 3-chloro isomer.
-
-
Deprotection & Reduction: Hydrolysis of the acetyl group followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
Figure 1: Synthetic pathway highlighting the critical isomer separation step required to isolate CAS 2160-12-5.
Reactivity & Applications in Drug Development
The primary utility of 3-chloro-4-methylbenzene-1,2-diamine lies in its ability to form fused heterocycles. The vicinal diamine moiety reacts avidly with electrophilic carbon centers (carbonyls, carboxylic acids, nitriles) to form benzimidazoles and quinoxalines.
Benzimidazole Formation (Phillips Condensation)
This is the dominant application. The diamine reacts with carboxylic acids or aldehydes to form 4-chloro-5-methyl-1H-benzimidazoles (numbering changes upon fusion).
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Mechanism: Acid-catalyzed condensation followed by cyclodehydration.
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Significance: The chlorine atom at the 4-position of the benzimidazole ring provides a handle for further functionalization (e.g., Suzuki coupling or S_NAr reactions), which is highly valued in designing Angiotensin II receptor blockers or antiviral agents.
Quinoxaline Synthesis
Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields quinoxaline derivatives.
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Reagent: Glyoxal or
-keto acids. -
Product: 5-Chloro-6-methylquinoxaline derivatives.
Figure 2: Divergent synthesis pathways utilizing the diamine core.
Experimental Protocols
Protocol A: General Benzimidazole Synthesis
Objective: Synthesis of 2-substituted-4-chloro-5-methyl-1H-benzimidazole.
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Stoichiometry: Mix 1.0 eq of 3-Chloro-4-methylbenzene-1,2-diamine with 1.1 eq of the desired carboxylic acid.
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Solvent/Catalyst: Use 4N HCl (aqueous) or Polyphosphoric Acid (PPA) as both solvent and catalyst.
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Reflux: Heat the mixture to reflux (100–110 °C) for 4–12 hours. Monitor via TLC (MeOH/DCM).
-
Workup:
-
Cool to room temperature.[7]
-
Basify slowly with NH₄OH or NaOH to pH ~8–9. Precipitate formation is expected.
-
Filter the solid, wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.
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Protocol B: Handling & Storage
-
Oxidation Sensitivity: Like all phenylenediamines, this compound oxidizes in air, turning from off-white to dark purple/black.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
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Container: Amber glass vials with Teflon-lined caps.
Safety & Toxicology (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Carcinogenicity | H351 | Suspected of causing cancer (Category 2). |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. |
Critical Safety Measures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Always handle inside a fume hood to avoid inhalation of dust/vapors.
-
Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.
References
-
Sigma-Aldrich. (n.d.). 3-chloro-4-methylbenzene-1,2-diamine Product Sheet. Retrieved from
-
PubChem. (2025).[8] Compound Summary: 3-Chloro-4-methylaniline (Precursor Data). National Library of Medicine. Retrieved from
-
Smolecule. (2023).[9] 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride vs Isomers. Retrieved from
-
ResearchGate. (2016).[10] Synthesis discussions on methylbenzene-1,2-diamine derivatives. Retrieved from
-
ChemicalBook. (2025). Synthesis of 3-chloro-p-toluidine. Retrieved from
Sources
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- 5. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5 [sigmaaldrich.com]
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